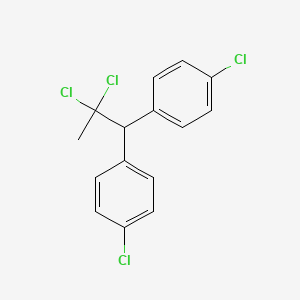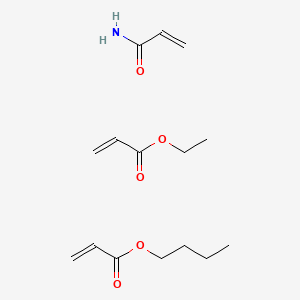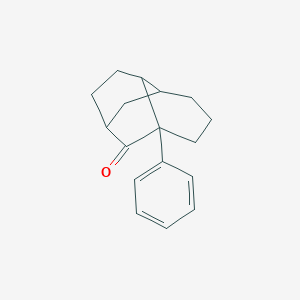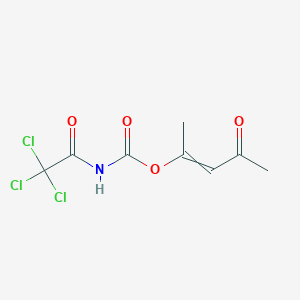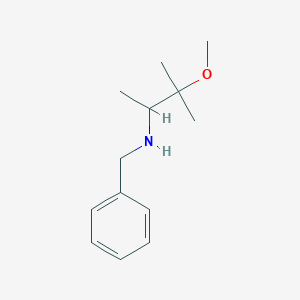
2,2'-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by an ethane-1,2-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) typically involves the reaction of imidazole derivatives with ethane-1,2-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
科学研究应用
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can be compared with other similar compounds, such as:
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but different substituents on the imidazole rings.
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid: Another compound with an ethane-1,2-diyl linker, but with different functional groups.
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) lies in its specific substituents and the resulting properties, which make it suitable for a variety of applications in different fields.
属性
CAS 编号 |
63650-80-6 |
|---|---|
分子式 |
C28H46N8O4 |
分子量 |
558.7 g/mol |
IUPAC 名称 |
2-[2-[4,5-bis(butylcarbamoyl)-1H-imidazol-2-yl]ethyl]-4-N,5-N-dibutyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C28H46N8O4/c1-5-9-15-29-25(37)21-22(26(38)30-16-10-6-2)34-19(33-21)13-14-20-35-23(27(39)31-17-11-7-3)24(36-20)28(40)32-18-12-8-4/h5-18H2,1-4H3,(H,29,37)(H,30,38)(H,31,39)(H,32,40)(H,33,34)(H,35,36) |
InChI 键 |
LJOCJTCXYUIIHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=C(N=C(N1)CCC2=NC(=C(N2)C(=O)NCCCC)C(=O)NCCCC)C(=O)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


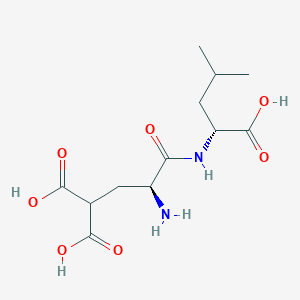
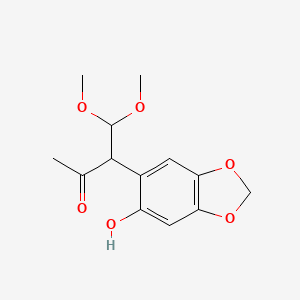
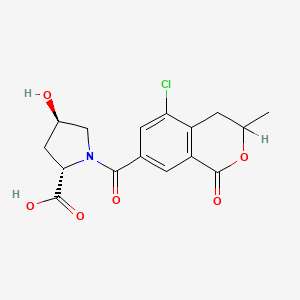
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)


![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)
